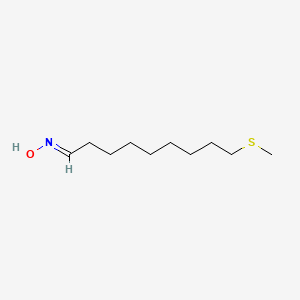
9-Methylthiononanaldoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-9-(methylsulfanyl)nonanal oxime is an 8-(methylsulfanyl)nonanal oxime in which the oxime moiety has E configuration. It is a 9-(methylsulfanyl)nonanal oxime and an omega-(methylsulfanyl)-(E)-alkanal oxime.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Antiproteolytic Activities
- Research indicates compounds like Pentoxifylline exhibit antiproliferative effects on melanoma cells, significantly inhibiting in vitro proliferation and showing antiproteolytic and antiadhesive effects, suggesting potential applications in cancer therapy (Dua & Gude, 2006).
Neuroprotection and Anti-inflammatory Effects
- Compounds such as 9-Methylfascaplysin have been shown to exert neuroprotective effects in ischemic stroke models by reducing neuroinflammation and oxidative stress, offering a promising avenue for neuroprotective therapeutic strategies (Zhang et al., 2021).
Antitumor Activity and Enzyme Inhibition
- New synthetic derivatives, including certain oxadiazole, thiadiazole, and triazole compounds, have been evaluated for their anticancer effects, showing promising cytotoxic effects and MMP-9 enzyme inhibition, which plays a critical role in tumor progression (Özdemir et al., 2017).
Epigenetic Modulation for Cancer Treatment
- Methyltransferase inhibitors like adenosine dialdehyde have been found to suppress androgen receptor expression and inhibit prostate cancer growth, demonstrating the potential of targeting epigenetic modifications for cancer therapy (Shiota et al., 2012).
Eigenschaften
Produktname |
9-Methylthiononanaldoxime |
|---|---|
Molekularformel |
C10H21NOS |
Molekulargewicht |
203.35 g/mol |
IUPAC-Name |
(NE)-N-(9-methylsulfanylnonylidene)hydroxylamine |
InChI |
InChI=1S/C10H21NOS/c1-13-10-8-6-4-2-3-5-7-9-11-12/h9,12H,2-8,10H2,1H3/b11-9+ |
InChI-Schlüssel |
AOYJXBVIPWAMOG-PKNBQFBNSA-N |
Isomerische SMILES |
CSCCCCCCCC/C=N/O |
Kanonische SMILES |
CSCCCCCCCCC=NO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calix[5]pyrrole](/img/structure/B1263095.png)
![6a,7,8,12b-tetrahydro-6H-chromeno[3,4-c]isoquinoline-2,3-diol](/img/structure/B1263096.png)
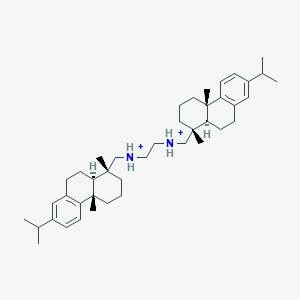
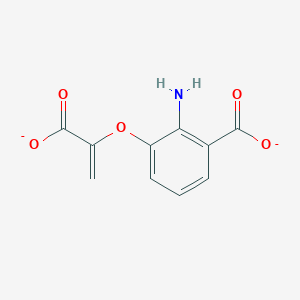
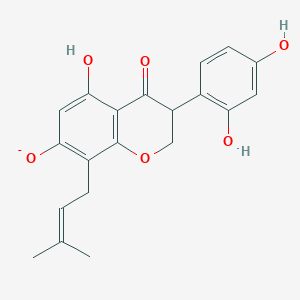
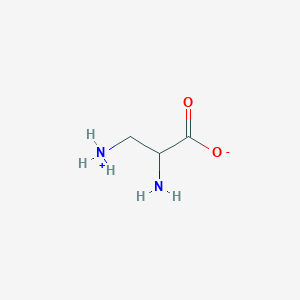
![TG(16:0/16:0/18:2(9Z,12Z))[iso3]](/img/structure/B1263103.png)

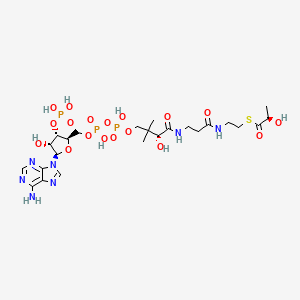
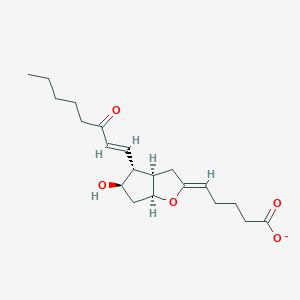
![(2R,4R,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1263108.png)
![4-[6-(1-Adamantyl)-7-hydroxy-2-naphthalenyl]benzoic acid](/img/structure/B1263114.png)
![(3S,3'S,4'R,5'S)-7-bromo-5'-[2-[4-(2-hydroxyethyl)-1-triazolyl]ethyl]-4'-[(4-methoxyphenyl)-dimethylsilyl]-1,3',5-trimethyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1263115.png)
